N,N-dimethyl-4-oxopentanamide

Description

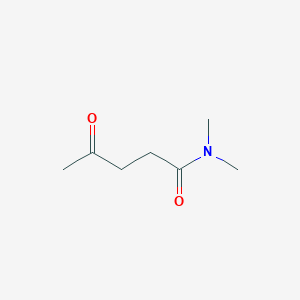

N,N-Dimethyl-4-oxopentanamide (CAS RN: 13458-51-0, ChemSpider ID: 75326) is a substituted amide with the molecular formula C₇H₁₃NO₂ and a molecular mass of 143.186 g/mol . Its structure features a pentanamide backbone with a ketone group at the 4th position and two methyl groups attached to the amide nitrogen. Key identifiers include:

- SMILES:

CC(=O)CCC(=O)N(C)C - InChIKey:

HZGHSXQROPQLCJ-UHFFFAOYSA-N - Synonyms: Levulinamide, N,N-dimethyl; 4-oxo-pentanoic acid dimethylamide .

The compound exhibits diverse ion adduct behavior in mass spectrometry, as evidenced by predicted collision cross-section (CCS) values for its ionic forms (e.g., [M+H]⁺: 131.7 Ų, [M+Na]⁺: 140.5 Ų) .

Propriétés

Numéro CAS |

13458-51-0 |

|---|---|

Formule moléculaire |

C7H13NO2 |

Poids moléculaire |

143.18 g/mol |

Nom IUPAC |

N,N-dimethyl-4-oxopentanamide |

InChI |

InChI=1S/C7H13NO2/c1-6(9)4-5-7(10)8(2)3/h4-5H2,1-3H3 |

Clé InChI |

HZGHSXQROPQLCJ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCC(=O)N(C)C |

SMILES canonique |

CC(=O)CCC(=O)N(C)C |

Autres numéros CAS |

13458-51-0 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N,N-dimethyl-4-oxopentanamide can be synthesized through the reaction of levulinic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond. Common dehydrating agents include carbodiimides or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, N,N-dimethyl-4-oxopentanamide is produced using a continuous flow process. This method involves the continuous addition of levulinic acid and dimethylamine into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity N,N-dimethyl-4-oxopentanamide.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-4-oxopentanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N,N-dimethyllevulinic acid.

Reduction: It can be reduced to form N,N-dimethyl-4-hydroxyvaleramide.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: N,N-Dimethyllevulinic acid.

Reduction: N,N-Dimethyl-4-hydroxyvaleramide.

Substitution: Various substituted amides or esters, depending on the nucleophile used.

Applications De Recherche Scientifique

N,N-dimethyl-4-oxopentanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of N,N-dimethyl-4-oxopentanamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The compound can bind to active sites of enzymes, altering their activity and affecting metabolic pathways. In industrial applications, its reactivity is harnessed to produce desired chemical transformations.

Comparaison Avec Des Composés Similaires

N,N-Diethyl-4-oxopentanamide

A closely related analogue, N,N-diethyl-4-oxopentanamide (C₉H₁₇NO₂), substitutes the methyl groups on the amide nitrogen with ethyl groups. Key differences include:

| Property | N,N-Dimethyl-4-oxopentanamide | N,N-Diethyl-4-oxopentanamide |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | C₉H₁₇NO₂ |

| Molecular Mass | 143.186 g/mol | 171.24 g/mol (calculated) |

| SMILES | CC(=O)CCC(=O)N(C)C |

CCN(CC)C(=O)CCC(=O)C |

| InChIKey | HZGHSXQROPQLCJ-UHFFFAOYSA-N |

VDRYTURBQHVHLA-UHFFFAOYSA-N |

| Substituent Bulk | Smaller (methyl) | Larger (ethyl) |

Structural and Functional Implications :

- Lipophilicity : The ethyl groups increase hydrophobicity, likely elevating the logP value and altering solubility profiles.

Collision Cross-Section (CCS) Data Comparison

The dimethyl compound’s CCS values vary significantly across adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 144.10192 | 131.7 |

| [M+Na]⁺ | 166.08386 | 140.5 |

| [M+NH₄]⁺ | 161.12846 | 138.8 |

| [M-H]⁻ | 142.08736 | 131.0 |

These data highlight its utility in mass spectrometry-based identification, where sodium adducts ([M+Na]⁺) exhibit the largest CCS . Comparable CCS trends are expected for the diethyl analogue, but experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.